molecular formula C16H13Cl2NO2 B11956371 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide CAS No. 853349-87-8

3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide

Katalognummer: B11956371
CAS-Nummer: 853349-87-8
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: PBOHAJFLAPHGIN-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chlorinated methoxyphenyl and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-chloroaniline in the presence of a base, followed by the addition of an acylating agent such as acryloyl chloride. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-chlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(3-bromophenyl)-2-propenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

853349-87-8

Molekularformel

C16H13Cl2NO2

Molekulargewicht

322.2 g/mol

IUPAC-Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+

InChI-Schlüssel

PBOHAJFLAPHGIN-CMDGGOBGSA-N

Isomerische SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.